molecular formula C20H16FNO3 B4235471 1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B4235471
M. Wt: 337.3 g/mol
InChI Key: BBUVZXARBULUMO-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[2,3-c]pyrrole core structure, which is a fused ring system combining a chromene and a pyrrole ring. The presence of a fluorophenyl group and multiple methyl groups adds to its chemical diversity and potential biological activity.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antioxidant activity , suggesting potential targets could be reactive oxygen species or enzymes involved in oxidative stress pathways.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target molecules .

Biochemical Pathways

Given its potential antioxidant activity , it may be involved in pathways related to oxidative stress, such as the Keap1-Nrf2 pathway, which regulates the expression of antioxidant proteins.

Result of Action

If it does indeed exhibit antioxidant activity , it may help to neutralize reactive oxygen species, reduce oxidative stress, and potentially protect cells from oxidative damage.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine.

    Condensation Reaction: The initial step involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with an aliphatic amine under acidic conditions to form the chromeno[2,3-c]pyrrole core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the methyl groups, leading to the formation of various substituted derivatives.

    Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new heterocyclic compounds.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable compound for scientific research and development.

Properties

IUPAC Name

1-(2-fluorophenyl)-2,6,7-trimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c1-10-8-13-15(9-11(10)2)25-19-16(18(13)23)17(22(3)20(19)24)12-6-4-5-7-14(12)21/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUVZXARBULUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
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1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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